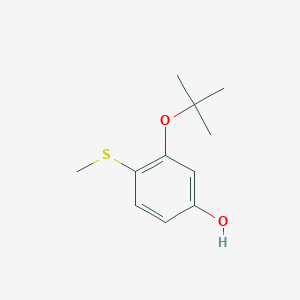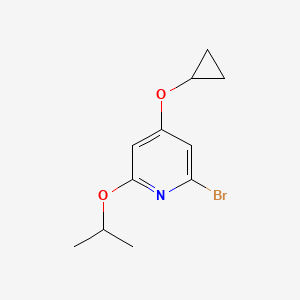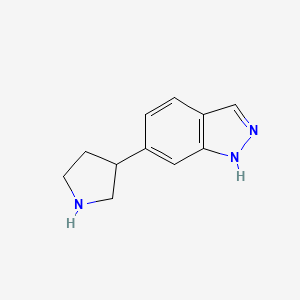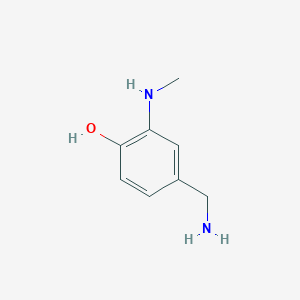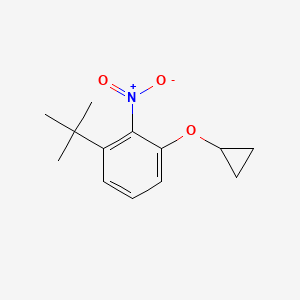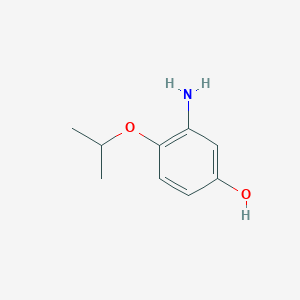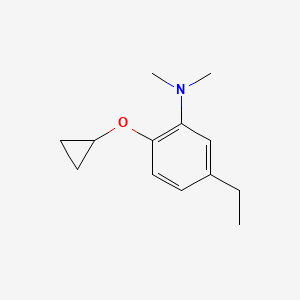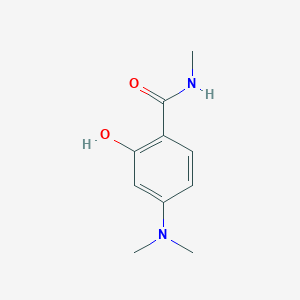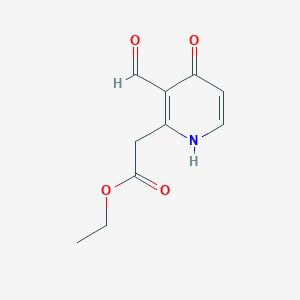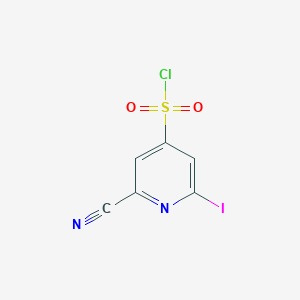
2-Cyano-6-iodopyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-6-iodopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClIN2O2S and a molecular weight of 328.51 g/mol . This compound is part of the pyridine family, which is known for its diverse biological activities and its presence in many clinically useful molecules .
Méthodes De Préparation
One common method involves the reaction of 2-cyano-4-chloropyridine with iodine and a sulfonyl chloride reagent under controlled conditions . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-Cyano-6-iodopyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or sulfonyl chloride groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyano-6-iodopyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and as a precursor for bioactive molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-6-iodopyridine-4-sulfonyl chloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Cyano-6-iodopyridine-4-sulfonyl chloride can be compared with other iodopyridine derivatives such as:
- 2-Iodopyridine
- 3-Iodopyridine
- 4-Iodopyridine
These compounds share similar structural features but differ in their functional groups and positions of substitution. The unique combination of cyano and sulfonyl chloride groups in this compound makes it particularly useful for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C6H2ClIN2O2S |
|---|---|
Poids moléculaire |
328.52 g/mol |
Nom IUPAC |
2-cyano-6-iodopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClIN2O2S/c7-13(11,12)5-1-4(3-9)10-6(8)2-5/h1-2H |
Clé InChI |
RXEGHOLRELBZIS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)I)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



